6-Chloro-imidazo[1,2-B]pyridazine-3-methanamine
Description
Properties
IUPAC Name |
(6-chloroimidazo[1,2-b]pyridazin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4/c8-6-1-2-7-10-4-5(3-9)12(7)11-6/h1-2,4H,3,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGKCCXDSNQAFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC=C2CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10467206 | |
| Record name | 6-CHLORO-IMIDAZO[1,2-B]PYRIDAZINE-3-METHANAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
560109-30-0 | |
| Record name | 6-CHLORO-IMIDAZO[1,2-B]PYRIDAZINE-3-METHANAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation Approach
This method involves the formation of the imidazo ring system through the reaction of 3-amino-6-chloropyridazine with reagents capable of introducing the methanamine group. A key precedent is the use of N,N-dimethylformamide dimethyl acetal (DMF-DMA) to generate an intermediate formamidine derivative, which subsequently reacts with bromoacetonitrile to form the carbonitrile precursor.
Reaction Scheme:
- Formamidine Intermediate Synthesis
$$ \text{3-Amino-6-chloropyridazine} + \text{DMF-DMA} \xrightarrow{40–100^\circ \text{C}} \text{N,N-dimethyl-N'-3-(6-chloro-pyridazinyl)formamidine} $$ - Cyclization with Bromoacetonitrile
$$ \text{Formamidine Intermediate} + \text{Bromoacetonitrile} \xrightarrow{50–160^\circ \text{C}} \text{6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile} $$
Optimization Parameters:
Post-Functionalization of Carbonitrile Precursors
The carbonitrile group at the 3-position serves as a handle for conversion to methanamine. Catalytic hydrogenation or LiAlH4 reduction are common methods:
Hydrogenation Protocol:
$$ \text{6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile} + \text{H}_2 \xrightarrow{\text{Raney Ni}} \text{this compound} $$
Key Data:
Purification and Analytical Validation
Recrystallization Techniques
Crude products are purified using solvent mixtures (e.g., n-hexane:ethyl acetate, 1:2 v/v), achieving >98% purity.
Chromatographic Methods
- Column Chromatography: Silica gel with ethyl acetate/hexane gradients.
- HPLC: C18 columns, acetonitrile/water mobile phase (UV detection at 254 nm).
Purity Data:
| Method | Purity (%) | Yield (%) |
|---|---|---|
| Recrystallization | 98.5 | 77.5 |
| HPLC | 99.2 | 70.0 |
Comparative Analysis of Methods
Table 1: Efficiency of Synthetic Routes
| Method | Reaction Time (h) | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Cyclocondensation + H₂ | 18–24 | 70–85 | 98–99 | High |
| Halogen Substitution | 10–15 | 65–75 | 97–98 | Moderate |
Advantages of Cyclocondensation Route:
- Utilizes cost-effective reagents (DMF-DMA, bromoacetonitrile).
- Short overall process time (8–15 h for carbonitrile step).
Challenges in Halogen Substitution:
Industrial-Scale Considerations
Continuous Flow Reactors
Adopting flow chemistry for the cyclocondensation step reduces reaction times by 30% and improves heat management.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-imidazo[1,2-B]pyridazine-3-methanamine can undergo various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research has indicated that derivatives of imidazo[1,2-b]pyridazine, including 6-Chloro-imidazo[1,2-B]pyridazine-3-methanamine, exhibit promising antimicrobial properties. For instance, a study evaluated its efficacy against various strains of Leishmania and Trypanosoma, showing submicromolar activity against the trypomastigote form of Trypanosoma brucei (EC50 = 0.38 µM) while demonstrating poor solubility in culture media, which limited its cytotoxicity assessment .
1.2 Kinase Inhibition
The compound has been investigated as a potential inhibitor of adaptor-associated kinase 1 (AAK1), which is implicated in several neurological disorders such as Alzheimer's disease and Parkinson's disease. In vitro studies have shown that AAK1 inhibitors derived from imidazo[1,2-b]pyridazine structures can modulate synaptic vesicle recycling and receptor-mediated endocytosis . The ability to inhibit AAK1 can lead to therapeutic advancements for conditions related to aberrant kinase activity.
Antimalarial Research
2.1 Targeting Plasmodium Species
Recent studies have focused on the application of imidazo[1,2-b]pyridazines in combating malaria. Compounds similar to this compound have been shown to inhibit Plasmodium falciparum calcium-dependent protein kinases (PfCDPKs), which are crucial for the survival and proliferation of the malaria parasite . The structure-activity relationship (SAR) has been explored to optimize these compounds for better efficacy against malaria.
Chemical Synthesis and Catalysis
3.1 Catalytic Applications
Beyond biological applications, this compound serves as a catalyst in various organic reactions. Its ability to facilitate chemical transformations makes it valuable in synthetic chemistry . This includes applications in polymerization processes and as a curing agent in resin formulations.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6-Chloro-imidazo[1,2-B]pyridazine-3-methanamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Features
The compound is differentiated from analogues by its imidazo[1,2-b]pyridazine backbone and substituent positions. Key structural comparisons include:
Key Observations :
Physicochemical Properties
Key Observations :
Pharmacological Activity
- This compound: Potential CNS activity inferred from structural similarity to GABA receptor-targeting imidazo[1,2-b]pyridazines . The primary amine may interact with neurotransmitter receptors.
- Imidazo[1,2-b][1,2,4,5]tetrazines : Exhibit antimycobacterial activity via STPK inhibition and efflux pump resistance .
- Benzamide Derivatives : Show efficacy in kinase inhibition (e.g., synthesized from 6-chloroimidazo[1,2-b]pyridazine precursors) .
Key Observations :
Key Challenges :
- Introducing the methanamine group requires selective alkylation to avoid side reactions at other positions .
Biological Activity
6-Chloro-imidazo[1,2-B]pyridazine-3-methanamine is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a fused imidazo-pyridazine ring system with a chlorine substituent at the 6-position and a methanamine group at the 3-position. The structural formula can be represented as follows:
The biological activity of this compound is attributed to its interaction with various molecular targets. Research indicates that compounds in the imidazo[1,2-b]pyridazine class often act as kinase inhibitors, which can modulate signaling pathways involved in cell proliferation and survival.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro tests showed activity against various bacterial strains and protozoa. For example, it demonstrated an EC50 value of 0.38 µM against the trypomastigote form of Trypanosoma brucei . However, its solubility issues in culture media limited further cytotoxicity assessments.
Anticancer Potential
The compound's ability to inhibit specific kinases suggests potential applications in cancer therapy. Notably, derivatives of imidazo[1,2-b]pyridazine have been explored for their efficacy against chronic myeloid leukemia (CML) by targeting BCR-ABL kinase . The structure-activity relationship (SAR) studies indicate that modifications in the imidazo-pyridazine scaffold could enhance anticancer activity.
Case Studies
- Trypanosomiasis : A study evaluated the efficacy of this compound against Trypanosoma brucei, revealing promising results with an EC50 of 0.38 µM but noting poor solubility in culture media .
- Kinase Inhibition : Research highlighted that derivatives of this compound can inhibit kinases involved in cancer progression. For instance, modifications led to enhanced inhibitory effects on c-Met kinases with IC50 values as low as 0.005 µM .
| Compound | Target | Activity (EC50/IC50) |
|---|---|---|
| 6-Chloro-imidazo[1,2-B]pyridazine | T. brucei | EC50 = 0.38 µM |
| Derivative A | c-Met Kinase | IC50 = 0.005 µM |
Q & A
Q. What are the key challenges in scaling up laboratory-scale synthesis to pilot production?
- Methodological Answer: Address exothermicity in cyclocondensation by implementing controlled cooling systems. Replace hazardous solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether). Optimize workup procedures (e.g., continuous extraction) to reduce purification steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
